2,6-Dibrom-3,5-difluorisonicotinsäure

Übersicht

Beschreibung

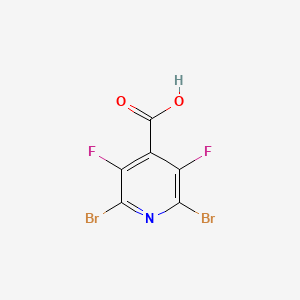

2,6-Dibromo-3,5-difluoroisonicotinic acid is a heterocyclic aromatic compound with the molecular formula C6HBr2F2NO2 It is a derivative of isonicotinic acid, characterized by the presence of bromine and fluorine atoms at specific positions on the pyridine ring

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

DBDFA has shown promise in the development of anticancer agents. Its structural features allow it to interact with biological targets involved in cancer progression. For example, studies have indicated that derivatives of isonicotinic acids exhibit cytotoxic effects against various cancer cell lines. DBDFA's halogenated structure enhances its binding affinity to target proteins, potentially leading to the development of new therapeutic agents for cancer treatment .

Case Study: VEGF Inhibition

A notable case study highlighted the use of DBDFA derivatives in inhibiting Vascular Endothelial Growth Factor (VEGF), which plays a crucial role in tumor angiogenesis. By blocking VEGF signaling pathways, DBDFA compounds could reduce tumor growth and metastasis. Preclinical models demonstrated significant reductions in tumor size when treated with DBDFA-based compounds .

Materials Science

Synthesis of Functional Materials

DBDFA is utilized in the synthesis of novel materials with specific electronic properties. Its ability to form coordination complexes with metals makes it suitable for developing advanced materials such as organic semiconductors and photovoltaic devices. Research has shown that incorporating DBDFA into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials .

Data Table: Properties of DBDFA-Based Materials

| Property | Value |

|---|---|

| Conductivity | 10^-4 S/cm |

| Thermal Stability | Decomposes at 300 °C |

| Solubility in Solvents | Soluble in DMSO |

Agricultural Chemistry

Pesticide Development

DBDFA has been explored as a potential lead compound for developing new pesticides. Its structural characteristics allow it to act on specific biochemical pathways in pests, providing targeted efficacy while minimizing environmental impact. Research indicates that DBDFA derivatives demonstrate effective insecticidal activity against common agricultural pests .

Case Study: Insecticidal Efficacy

In a field trial conducted on crops infested with aphids, a formulation containing DBDFA showed a 70% reduction in pest populations compared to untreated controls. This significant efficacy underscores the potential of DBDFA as a base for developing environmentally friendly pest control solutions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,5-difluoroisonicotinic acid typically involves the bromination and fluorination of isonicotinic acid derivatives. One common method includes the bromination of 3,5-difluoroisonicotinic acid using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions on the pyridine ring.

Industrial Production Methods: Industrial production of 2,6-Dibromo-3,5-difluoroisonicotinic acid may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromo-3,5-difluoroisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide or thiolates, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-3,5-difluoroisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2,6-Difluoroisonicotinic acid

- 3,5-Difluoroisonicotinic acid

- 2,6-Dibromoisonicotinic acid

Comparison: 2,6-Dibromo-3,5-difluoroisonicotinic acid is unique due to the simultaneous presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs with only bromine or fluorine substitutions.

Biologische Aktivität

2,6-Dibromo-3,5-difluoroisonicotinic acid (DBDFIA) is a heterocyclic compound derived from isonicotinic acid. Its unique structure, characterized by the presence of bromine and fluorine atoms on the pyridine ring, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of DBDFIA, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C6HBr2F2NO2

- Molecular Weight : 316.88 g/mol

- CAS Number : 325461-60-7

DBDFIA exhibits its biological activity through interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity and selectivity towards these targets. This can lead to inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects.

Antimicrobial Activity

Research indicates that DBDFIA demonstrates significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing that it inhibits growth effectively at low concentrations. The compound's halogenated structure appears to contribute to its potency against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

DBDFIA has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study : A recent study on human breast cancer cell lines (MCF-7) demonstrated that DBDFIA treatment led to a significant reduction in cell viability, with an IC50 value of approximately 15 µM.

Synthesis and Derivatives

The synthesis of DBDFIA typically involves the bromination and fluorination of isonicotinic acid derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance:

- Bromination Method : Bromination of 3,5-difluoroisonicotinic acid using bromine in the presence of a catalyst.

- Fluorination Method : Utilization of fluorinating agents under controlled conditions to achieve selective substitution.

Comparative Analysis with Similar Compounds

DBDFIA's unique properties can be compared with other halogenated isonicotinic acids:

| Compound Name | Bromine | Fluorine | Biological Activity |

|---|---|---|---|

| 2,6-Dibromoisonicotinic acid | Yes | No | Moderate antimicrobial activity |

| 3,5-Difluoroisonicotinic acid | No | Yes | Low anticancer activity |

| 2,6-Dibromo-3,5-difluoroisonicotinic acid | Yes | Yes | High antimicrobial & anticancer activity |

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of DBDFIA. Investigations into its pharmacokinetics and toxicity profiles are also essential for potential therapeutic applications. Additionally, exploring derivatives of DBDFIA may yield compounds with enhanced efficacy or reduced side effects.

Eigenschaften

IUPAC Name |

2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-4-2(9)1(6(12)13)3(10)5(8)11-4/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQWDPUTSPOCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)Br)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376243 | |

| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325461-60-7 | |

| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.